Potent and Sustained Inhibition of Drug-Resistant FLT3 Mutants (D835Y and ITD/F691L)
G-749 demonstrates potent inhibition against the FLT3-D835Y mutant (IC50 = 0.6 nM) and the FLT3-ITD/F691L mutant (IC50 = 3.1 nM) [1]. In contrast, the comparator quizartinib (AC220) shows significantly higher IC50 values of 52.4 nM and 194.2 nM against the D835Y and ITD/F691L mutants, respectively, indicating a substantial loss of potency [1]. This quantifies G-749's superior ability to inhibit clinically relevant, drug-resistant mutants that arise during treatment with first-generation inhibitors.
| Evidence Dimension | Inhibition of FLT3-D835Y and FLT3-ITD/F691L mutant kinases |
|---|---|
| Target Compound Data | IC50: 0.6 nM (D835Y); 3.1 nM (ITD/F691L) |
| Comparator Or Baseline | Quizartinib (AC220): IC50 = 52.4 nM (D835Y); 194.2 nM (ITD/F691L) |
| Quantified Difference | G-749 is 87-fold more potent against D835Y and 63-fold more potent against ITD/F691L |
| Conditions | Ba/F3 cell lines expressing recombinant FLT3 mutants; cell viability assay |
Why This Matters
This data directly supports the selection of G-749 for research on relapsed or refractory AML models where secondary kinase domain mutations are the primary mechanism of drug resistance.
- [1] Lee, H. K., Kim, H. W., Lee, I. Y., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood, 123(14), 2209-2219. View Source
